molecular formula C5H10ClF2NS B13467862 3-[(2,2-Difluoroethyl)sulfanyl]azetidine hydrochloride

3-[(2,2-Difluoroethyl)sulfanyl]azetidine hydrochloride

Cat. No.: B13467862
M. Wt: 189.66 g/mol
InChI Key: OFOQJFPPZGDYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,2-Difluoroethyl)sulfanyl]azetidine hydrochloride is a chemical compound with the molecular formula C5H10ClF2NS. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of the difluoroethyl group and the sulfanyl group makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2-Difluoroethyl)sulfanyl]azetidine hydrochloride typically involves the reaction of azetidine with 2,2-difluoroethyl sulfide under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with careful control of reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2,2-Difluoroethyl)sulfanyl]azetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2,2-Difluoroethyl)sulfanyl]azetidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,2-Difluoroethyl)sulfanyl]azetidine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Difluoroethyl)azetidine trifluoroacetate
  • 2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds

Uniqueness

3-[(2,2-Difluoroethyl)sulfanyl]azetidine hydrochloride is unique due to the presence of both the difluoroethyl and sulfanyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Conclusion

This compound is a versatile compound with significant potential in various fields of science and industry. Its unique chemical structure allows it to undergo diverse reactions and exhibit promising biological activities. Continued research on this compound could lead to new discoveries and applications.

Properties

Molecular Formula

C5H10ClF2NS

Molecular Weight

189.66 g/mol

IUPAC Name

3-(2,2-difluoroethylsulfanyl)azetidine;hydrochloride

InChI

InChI=1S/C5H9F2NS.ClH/c6-5(7)3-9-4-1-8-2-4;/h4-5,8H,1-3H2;1H

InChI Key

OFOQJFPPZGDYIS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)SCC(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.